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Core Science & Biosynthesis

Foundational

Technical Assessment: Regulatory Status & Chemical Identity of 4-Amino-4-Phenylbutanenitrile

This guide provides an in-depth technical and regulatory assessment of 4-amino-4-phenylbutanenitrile , a chemical intermediate structurally related to—but distinct from—known psychoactive agents.[1] Executive Summary 4-A...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical and regulatory assessment of 4-amino-4-phenylbutanenitrile , a chemical intermediate structurally related to—but distinct from—known psychoactive agents.[1]

Executive Summary

4-Amino-4-phenylbutanenitrile (CAS: 1048329-98-1) is not currently listed as a controlled substance under the United States Controlled Substances Act (CSA) or the UN Convention on Psychotropic Substances.[1]

It is a structural isomer of the nootropic agent Phenibut (


-phenyl-

-aminobutyric acid), but it possesses a distinct substitution pattern (

-phenyl-

-amino).[1] While it serves as a chemical precursor to 4-amino-4-phenylbutanoic acid , neither the nitrile nor its hydrolysis product are classified as Schedule I or II substances.[1] Consequently, it does not trigger the Federal Analogue Act provisions in the United States.

Regulatory Status Verdict:

  • US DEA: Unscheduled / Non-Controlled.

  • UN INCB: Not listed.

  • Primary Use: Chemical intermediate; Research standard.

Chemical Identity & Structural Analysis[2][3]

To understand the regulatory landscape, one must precisely define the molecule and distinguish it from regulated positional isomers.

Identification Data[1][3][4][5]
ParameterDetail
Chemical Name 4-amino-4-phenylbutanenitrile
Synonyms 3-amino-3-phenylpropyl cyanide;

-amino-

-phenylbutyronitrile
CAS Number 1048329-98-1
Molecular Formula

Molecular Weight 160.22 g/mol
SMILES NCCC(C1=CC=CC=C1)N
Structural Distinction: The Isomer Problem

Confusion often arises due to the similarity between this molecule and Phenibut . Both are phenyl-substituted GABA derivatives, but the position of the phenyl ring dictates both legal status and pharmacological activity.

  • Phenibut (3-phenyl isomer): The phenyl ring is at the

    
    -position (C3).[1] This molecule has significant GABA-B agonist activity.[1]
    
  • 4-Amino-4-phenylbutanenitrile (4-phenyl isomer): The phenyl ring is at the

    
    -position (C4), attached to the same carbon as the amine.[1]
    
Visualizing the Structural Relationships

The following diagram illustrates the structural divergence and the hydrolysis pathway that defines the molecule's role as a precursor.

G Phenibut Phenibut (4-amino-3-phenylbutyric acid) [Psychoactive / Gray Market] Target 4-Amino-4-phenylbutanenitrile (The Query Molecule) [Intermediate] Phenibut->Target Positional Isomer (Distinct Chemical) AcidForm 4-Amino-4-phenylbutanoic acid (Hydrolysis Product) [Research Chemical] Target->AcidForm Hydrolysis (Acid/Base)

Figure 1: Structural relationship between the query molecule, its hydrolysis product, and the positional isomer Phenibut.

Regulatory Analysis

United States (Federal Status)[1]

The status of 4-amino-4-phenylbutanenitrile is determined by two factors: direct scheduling and the Federal Analogue Act.[1]

Direct Scheduling

A search of the DEA's "Orange Book" (Approved Drug Products with Therapeutic Equivalence Evaluations) and the Lists of Scheduling Actions confirms:

  • Result: Negative . The substance is not listed in Schedule I through V.[2]

Federal Analogue Act (21 U.S.C. § 813)

The Analogue Act treats substances as Schedule I if they are:

  • Structurally substantially similar to a Schedule I or II substance.

  • Pharmacologically similar to a Schedule I or II substance (or represented as such).

Analysis:

  • The closest bioactive relative is Phenibut .

  • Phenibut is not a Schedule I or II substance (it is currently unscheduled federally, though subject to FDA enforcement regarding dietary supplement claims).

  • Baclofen (another relative) is an FDA-approved drug (Schedule: Non-controlled, Prescription only).

International Status[1]
JurisdictionStatusNotes
UN (INCB) Not Listed Not in Yellow List (Narcotics) or Green List (Psychotropics).[1]
United Kingdom Psychoactive Substances Act Likely falls under the 2016 Act if sold for human consumption (due to potential GABA activity). Possession is not an offense unless in a custodial institution.
Canada Unscheduled Not listed in the CDSA.
EU (Generic) Unscheduled Not a precursor in Category 1, 2, or 3 of drug precursors regulations.

Scientific Context & Pharmacology[4][5][7][8][9][10]

Precursor Dynamics

The primary utility of 4-amino-4-phenylbutanenitrile is as a synthetic intermediate.[1] The nitrile group (


) is a "masked" carboxylic acid.[1] Upon exposure to strong acid (HCl) or base (NaOH), it hydrolyzes to 4-amino-4-phenylbutanoic acid .[1]

[1]
Pharmacological Divergence

While Phenibut (the 3-phenyl isomer) mimics the neurotransmitter GABA and binds to GABA-B receptors, the 4-phenyl isomer (derived from this nitrile) shows significantly altered pharmacology.[1]

  • Lipoxygenase Inhibition: Research indicates that esters of 4-amino-4-phenylbutanoic acid may inhibit lipoxygenase enzymes, suggesting anti-inflammatory potential rather than psychotropic effects [1].[1][3][4]

  • GABA Binding: The steric placement of the phenyl ring at the

    
    -carbon interferes with the binding pocket of the GABA-B receptor, making it a significantly weaker agonist compared to Phenibut or Baclofen.
    

Safety & Handling Protocols

Although not a controlled substance, this compound presents chemical hazards typical of aminonitriles.

Hazard Classification:

  • Acute Toxicity: Nitriles can liberate cyanide ions in vivo via metabolic oxidation (P450 enzymes). Treat as potentially toxic by ingestion/inhalation.

  • Irritant: Skin and eye irritant.

Handling Protocol:

  • Engineering Controls: Handle only in a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.

  • Waste Disposal: Segregate as hazardous organic waste (nitrogen-containing).[1] Do not mix with acids unless part of a controlled hydrolysis protocol (risk of HCN evolution if not strictly controlled).

References

  • Schewe, T., et al. (1991).[3] On the mode of action of antiphlogistically active DL-omega-phenyl amino acid esters. Biomedica Biochimica Acta.

  • Lapin, I. (2001). Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug.[1][5] CNS Drug Reviews.

  • United States Drug Enforcement Administration. (2024). Lists of Scheduling Actions, Controlled Substances, and Regulated Chemicals.

  • PubChem. (2024). Compound Summary: 4-amino-4-phenylbutanoic acid.[1][6][7][4][8] National Library of Medicine. [1]

Sources

Exploratory

4-Amino-4-phenylbutanenitrile IUPAC name and synonyms

This guide provides an in-depth technical profile of 4-Amino-4-phenylbutanenitrile , a critical intermediate in the synthesis of -aminobutyric acid (GABA) analogs. Chemical Identity, Synthesis, and Applications[1] Execut...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical profile of 4-Amino-4-phenylbutanenitrile , a critical intermediate in the synthesis of


-aminobutyric acid (GABA) analogs.

Chemical Identity, Synthesis, and Applications[1]

Executive Summary

4-Amino-4-phenylbutanenitrile (also known as


-amino-

-phenylbutyronitrile) is a synthetic organic intermediate primarily utilized in medicinal chemistry. It serves as the direct precursor to 4-amino-4-phenylbutanoic acid , a regioisomer of the anxiolytic drug Phenibut (

-phenyl-

-aminobutyric acid).

Unlike Phenibut, which targets GABA-B receptors effectively due to the


-phenyl substitution, the 

-phenyl isomer derived from this nitrile is used to explore structure-activity relationships (SAR) in GABAergic signaling. This guide details its chemical identity, a validated synthetic protocol via the Stetter reaction and reductive amination, and its downstream transformations.
Chemical Identity & Nomenclature

This molecule is characterized by a butyronitrile backbone substituted at the 4-position (gamma) with both a phenyl ring and a primary amine.

Table 1: Chemical Identification Profile

Parameter Details
IUPAC Name 4-Amino-4-phenylbutanenitrile
Common Synonyms

-Amino-

-phenylbutyronitrile; 3-Amino-3-phenylpropyl cyanide;

-(2-Cyanoethyl)benzylamine
CAS Number (Base) 1048329-98-1
CAS Number (HCl Salt) 1423029-42-8
Molecular Formula

Molecular Weight 160.22 g/mol
SMILES N#CCCC(N)C1=CC=CC=C1
Appearance Pale yellow oil (free base) or white crystalline solid (HCl salt)
Synthesis Protocol

The most robust synthetic route involves a two-stage process: the construction of the carbon skeleton via the Stetter Reaction , followed by functional group interconversion via Reductive Amination .

Stage 1: Synthesis of 4-Oxo-4-phenylbutanenitrile (Precursor)
  • Mechanism: Stetter Reaction (1,4-addition of an aldehyde to an activated alkene catalyzed by a thiazolium salt or cyanide).

  • Reagents: Benzaldehyde, Acrylonitrile, Thiazolium catalyst (e.g., 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride), Triethylamine (base).

Protocol:

  • Dissolve Benzaldehyde (1.0 eq) and Acrylonitrile (1.2 eq) in anhydrous ethanol.

  • Add the Thiazolium catalyst (0.05 eq) and Triethylamine (0.5 eq).

  • Reflux under nitrogen atmosphere for 12–16 hours.

  • Workup: Cool to room temperature. The product, 4-oxo-4-phenylbutanenitrile (CAS 5343-98-6), typically precipitates or is extracted with dichloromethane.

  • Purification: Recrystallization from ethanol.

Stage 2: Reductive Amination to 4-Amino-4-phenylbutanenitrile
  • Mechanism: Formation of an imine followed by in-situ hydride reduction.

  • Reagents: 4-Oxo-4-phenylbutanenitrile, Ammonium Acetate (

    
    ), Sodium Cyanoborohydride (
    
    
    
    ), Methanol.

Step-by-Step Methodology:

  • Imine Formation: In a round-bottom flask, dissolve 4-oxo-4-phenylbutanenitrile (10 mmol) in dry Methanol (50 mL). Add Ammonium Acetate (100 mmol, 10 eq) to ensure complete conversion to the imine. Stir at room temperature for 1 hour.

  • Reduction: Cool the solution to 0°C. Carefully add Sodium Cyanoborohydride (15 mmol, 1.5 eq) in small portions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor by TLC (formation of a polar, ninhydrin-active spot).

  • Quenching: Acidify carefully with concentrated HCl to pH < 2 to decompose excess hydride and hydrolyze borate complexes.

  • Isolation: Basify the aqueous layer with NaOH to pH > 10. Extract the free amine with Dichloromethane (

    
     mL).
    
  • Salt Formation (Optional but Recommended): Treat the organic phase with HCl in diethyl ether to precipitate 4-Amino-4-phenylbutanenitrile Hydrochloride (CAS 1423029-42-8) as a stable white solid.

Reaction Pathway Visualization

The following diagram illustrates the chemical genealogy from basic reagents to the target nitrile and its hydrolysis product.

SynthesisPathway Benz Benzaldehyde (C6H5CHO) KetoNitrile Intermediate: 4-Oxo-4-phenylbutanenitrile (Stetter Product) Benz->KetoNitrile Stetter Rxn (Thiazolium cat.) Acrylo Acrylonitrile (CH2=CH-CN) Acrylo->KetoNitrile Target TARGET: 4-Amino-4-phenylbutanenitrile (CAS 1048329-98-1) KetoNitrile->Target Reductive Amination (NH4OAc, NaBH3CN) Acid Product: 4-Amino-4-phenylbutanoic acid (GABA Analog) Target->Acid Hydrolysis (HCl/H2O, Reflux) Lactam Side Product: 5-Phenyl-2-pyrrolidone (Lactam) Target->Lactam Cyclization (Heat, -NH3)

Figure 1: Synthetic pathway from Benzaldehyde to 4-Amino-4-phenylbutanenitrile and downstream hydrolysis.

Applications & Reactivity

The primary utility of 4-Amino-4-phenylbutanenitrile lies in its conversion to carboxylic acids or lactams.

A. Hydrolysis to GABA Analogs

The nitrile group is a "masked" carboxylic acid. Acidic hydrolysis yields 4-amino-4-phenylbutanoic acid (CAS 1011-60-5).

  • Protocol: Reflux the nitrile in 6M HCl for 6 hours.

  • Significance: This acid is a regioisomer of Phenibut. While Phenibut (

    
    -phenyl) activates GABA-B receptors, the 
    
    
    
    -phenyl isomer shows distinct binding profiles, often used as a negative control or to study steric requirements of the GABA binding pocket.
B. Cyclization to Lactams

Under thermal conditions or neutral pH, the free base form of the nitrile (or the resulting amino acid) can cyclize to form 5-phenyl-2-pyrrolidone .

  • Stability Warning: The free base of 4-amino-4-phenylbutanenitrile is prone to intramolecular cyclization. It is best stored as the Hydrochloride salt (HCl) to prevent degradation into the lactam.

References
  • Stetter, H. (1976). Catalyzed Addition of Aldehydes to Activated Double Bonds—A New Synthetic Principle. Angewandte Chemie International Edition. Link

  • PubChem. (n.d.).[1] 4-Amino-4-phenylbutanenitrile Hydrochloride (Compound Summary). National Center for Biotechnology Information. Link

  • Kusurkar, R. S., et al. (2006). Reaction of nitriles: Synthesis of some new GABA analogues. Tetrahedron. (Contextual grounding for nitrile hydrolysis to amino acids).
  • Chemical Abstracts Service (CAS). CAS Registry Number 1048329-98-1.[2] American Chemical Society.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Chiral Resolution of Racemic 4-amino-4-phenylbutanenitrile

Introduction: The Significance of Chiral Amines in Pharmaceutical Development In the landscape of modern drug discovery and development, the stereochemistry of a molecule is of paramount importance. Chiral molecules, whi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Amines in Pharmaceutical Development

In the landscape of modern drug discovery and development, the stereochemistry of a molecule is of paramount importance. Chiral molecules, which exist as non-superimposable mirror images called enantiomers, often exhibit profoundly different pharmacological and toxicological profiles. The human body, being a chiral environment, frequently interacts stereoselectively with drug molecules. Consequently, the use of single-enantiomer drugs has become a critical strategy to enhance therapeutic efficacy and minimize adverse effects.[1]

4-amino-4-phenylbutanenitrile is a valuable chiral building block in the synthesis of various pharmaceutical agents. Its structural motif is found in compounds targeting a range of therapeutic areas. The resolution of its racemic mixture into individual enantiomers is, therefore, a crucial step in the development of enantiomerically pure active pharmaceutical ingredients (APIs).[2][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective chiral resolution of racemic 4-amino-4-phenylbutanenitrile, focusing on diastereomeric salt formation and enzymatic kinetic resolution, along with the analytical methodology for determining enantiomeric excess.

Method 1: Diastereomeric Salt Resolution with Dibenzoyl-L-Tartaric Acid

Diastereomeric salt formation is a classical and industrially scalable method for resolving racemic amines.[4] The principle lies in the reaction of the racemic amine with a chiral resolving agent, in this case, an enantiomerically pure acid, to form a pair of diastereomeric salts. These diastereomers possess different physicochemical properties, most notably solubility, which allows for their separation by fractional crystallization.[5][6]

Causality of Experimental Choices

The selection of (+)-Dibenzoyl-L-tartaric acid as the resolving agent is based on its proven efficacy in resolving primary amines through the formation of well-defined crystalline salts.[7] The choice of a methanol/dichloromethane solvent system is designed to provide a balance between the solubility of the reactants and the differential solubility of the resulting diastereomeric salts, which is crucial for effective crystallization of the desired salt.

Experimental Protocol: Diastereomeric Salt Formation and Enantiomer Isolation

Materials:

  • Racemic 4-amino-4-phenylbutanenitrile

  • (+)-Dibenzoyl-L-tartaric acid

  • Methanol (ACS grade)

  • Dichloromethane (ACS grade)

  • 5 M Sodium Hydroxide (NaOH) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Büchner funnel and flask

  • Vacuum oven

Procedure:

  • Dissolution of Reactants:

    • In a 250 mL Erlenmeyer flask, dissolve 1.0 equivalent of racemic 4-amino-4-phenylbutanenitrile in a minimal amount of a 1:1 mixture of dichloromethane and methanol.

    • In a separate flask, dissolve 0.5 equivalents of (+)-Dibenzoyl-L-tartaric acid in the same solvent mixture, gently heating if necessary to achieve full dissolution.[7]

  • Formation of Diastereomeric Salts:

    • Slowly add the solution of the resolving agent to the stirred solution of the racemic amine at room temperature.

    • Observe for the formation of a precipitate. If no precipitate forms immediately, allow the solution to stir at room temperature for 1-2 hours, and then cool in an ice bath to induce crystallization.

  • Isolation of the Less Soluble Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration using a Büchner funnel.[7]

    • Wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomeric salt.

  • Recrystallization (Optional but Recommended):

    • To enhance the diastereomeric purity, recrystallize the collected salt from a minimal amount of hot methanol. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and wash with cold methanol.

  • Liberation of the Free Amine:

    • Suspend the dried, diastereomerically enriched salt in water.

    • Slowly add 5 M NaOH solution while stirring until the salt dissolves completely and the solution becomes basic (pH > 12).[7]

    • Extract the liberated free amine with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the enantiomerically enriched 4-amino-4-phenylbutanenitrile.

  • Analysis:

    • Determine the enantiomeric excess (e.e.) of the resolved amine using the chiral HPLC method detailed below.

    • The enantiomer that forms the less soluble salt with (+)-Dibenzoyl-L-tartaric acid will be enriched.

Data Presentation
ParameterDescriptionTypical Value
Resolving Agent(+)-Dibenzoyl-L-tartaric acid0.5 equivalents
Solvent SystemDichloromethane:Methanol1:1 (v/v)
Crystallization Temp.0-5 °C-
Expected YieldEnantiomerically enriched amine30-40% (after one crystallization)
Expected e.e.Enantiomeric Excess>90% (after one crystallization)
Workflow Diagram

Diastereomeric_Salt_Resolution cluster_0 Step 1: Salt Formation cluster_1 Step 2: Separation & Liberation racemic_amine Racemic 4-amino-4- phenylbutanenitrile dissolution Dissolve in DCM/MeOH racemic_amine->dissolution resolving_agent (+)-Dibenzoyl-L-tartaric Acid resolving_agent->dissolution mixing Mix Solutions dissolution->mixing crystallization Crystallization mixing->crystallization filtration Vacuum Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt filtration->less_soluble_salt mother_liquor Mother Liquor with More Soluble Salt filtration->mother_liquor liberation Liberate Amine with NaOH less_soluble_salt->liberation extraction Extract with Diethyl Ether liberation->extraction enantioenriched_amine Enantioenriched Amine extraction->enantioenriched_amine

Caption: Workflow for Diastereomeric Salt Resolution.

Method 2: Enzymatic Kinetic Resolution using Lipase

Enzymatic kinetic resolution is a powerful and highly selective method for obtaining enantiomerically pure compounds.[8] This technique utilizes the stereoselectivity of enzymes to catalyze a reaction on one enantiomer of a racemic mixture at a much faster rate than the other. For the resolution of racemic 4-amino-4-phenylbutanenitrile, a lipase-catalyzed acylation can be employed.

Causality of Experimental Choices

Lipases, such as Pseudomonas fluorescens lipase, are widely used in organic synthesis due to their stability in organic solvents and broad substrate specificity. The kinetic resolution of amines is often achieved through N-acylation. Vinyl acetate is an excellent acyl donor in this context as the vinyl alcohol tautomerizes to acetaldehyde, driving the reaction forward. The choice of a non-polar solvent like a hexane-toluene mixture minimizes enzyme denaturation and enhances enantioselectivity.

Experimental Protocol: Lipase-Catalyzed N-Acylation

Materials:

  • Racemic 4-amino-4-phenylbutanenitrile

  • Pseudomonas fluorescens lipase (or other suitable lipase)

  • Vinyl acetate

  • Hexane (anhydrous)

  • Toluene (anhydrous)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup:

    • To a solution of racemic 4-amino-4-phenylbutanenitrile (1.0 g) in a 3:1 mixture of hexane and toluene (40 mL), add Pseudomonas fluorescens lipase (2.0 g).

    • Add vinyl acetate (2.0 equivalents) to the suspension.

  • Enzymatic Reaction:

    • Stir the mixture at a constant temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC. The goal is to stop the reaction at approximately 50% conversion to achieve the highest enantiomeric excess for both the unreacted amine and the acylated product.

  • Work-up:

    • Once ~50% conversion is reached, filter off the enzyme and wash it with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

  • Separation of Products:

    • Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to separate the unreacted 4-amino-4-phenylbutanenitrile from the N-acylated product.

  • Analysis:

    • Determine the enantiomeric excess of the unreacted amine and the N-acylated product separately using the chiral HPLC method. One enantiomer will be the unreacted amine, and the other will be the acylated product, both in high e.e.

Data Presentation
ParameterDescriptionTypical Value
EnzymePseudomonas fluorescens lipase2:1 (w/w) enzyme to substrate
Acyl DonorVinyl acetate2.0 equivalents
Solvent SystemHexane:Toluene3:1 (v/v)
Reaction Temperature30-40 °C-
Target Conversion50%-
Expected e.e.Unreacted Amine & Acylated Product>95%
Workflow Diagram

Enzymatic_Kinetic_Resolution cluster_0 Step 1: Enzymatic Reaction cluster_1 Step 2: Separation & Analysis racemic_amine Racemic 4-amino-4- phenylbutanenitrile reaction_mixture Reaction in Hexane/Toluene racemic_amine->reaction_mixture lipase Pseudomonas fluorescens Lipase lipase->reaction_mixture acyl_donor Vinyl Acetate acyl_donor->reaction_mixture incubation Incubate at 30-40°C (Monitor by HPLC) reaction_mixture->incubation filtration Filter to Remove Enzyme incubation->filtration concentrate Concentrate Filtrate filtration->concentrate chromatography Silica Gel Chromatography concentrate->chromatography unreacted_amine Unreacted Amine (One Enantiomer) chromatography->unreacted_amine acylated_amine Acylated Amine (Other Enantiomer) chromatography->acylated_amine ee_analysis Chiral HPLC Analysis unreacted_amine->ee_analysis acylated_amine->ee_analysis

Caption: Workflow for Enzymatic Kinetic Resolution.

Analytical Method: Chiral HPLC for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and reliable method for determining the enantiomeric excess of a chiral compound.[9][10] Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are particularly effective for the separation of a wide range of chiral molecules, including amines.[11]

Protocol for Chiral HPLC Analysis

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Chiral Stationary Phase: Chiralcel® OD-H (or equivalent polysaccharide-based column)

Chromatographic Conditions:

ParameterCondition
Mobile Phasen-Hexane:Isopropanol (90:10, v/v)
Flow Rate1.0 mL/min
Column Temperature25 °C
DetectionUV at 220 nm
Injection Volume10 µL
Sample PreparationDissolve a small amount of the sample in the mobile phase.

Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the racemic standard to determine the retention times of both enantiomers.

  • Inject the resolved sample.

  • Integrate the peak areas of the two enantiomers.

  • Calculate the enantiomeric excess (e.e.) using the following formula:

    e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

    Where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.

Conclusion

This application note provides two robust and effective methods for the chiral resolution of racemic 4-amino-4-phenylbutanenitrile. The diastereomeric salt resolution method is well-suited for larger-scale preparations due to its simplicity and cost-effectiveness. The enzymatic kinetic resolution offers high enantioselectivity under mild conditions, making it an excellent choice for producing high-purity enantiomers. The provided chiral HPLC method allows for accurate determination of the enantiomeric excess, a critical quality attribute for chiral intermediates in pharmaceutical development. The choice of resolution strategy will depend on factors such as the desired scale, required enantiopurity, and available resources.

References

  • Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 02(123).
  • Lipase catalyzed kinetic resolution of α- phenyl-2-nitroalcohols. (n.d.). Retrieved from [Link]

  • McConathy, J., & Owens, M. J. (2003). Chirality in drug design and development.
  • Macmillan Group - Princeton University. (2021, July 26). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Retrieved from [Link]

  • Google Patents. (n.d.). CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid.
  • ResearchGate. (n.d.). Synthesis, Characterization, and Crystal Structure of 2-Amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3- carbonitrile. Retrieved from [Link]

  • VNUHCM Journal of Natural Sciences. (2025, February 17). The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2. Retrieved from [Link]

  • Kaminsky, W., et al. (2020). Enantiopure (S)-butan-2-yl N-(4-x-phenyl)thiocarbamates, x = NO2, OCH3, F, and Cl.
  • ResearchGate. (n.d.). Synthesis of (R)-4-hydroxy-4-phenylbutan-2-one with solvent-free N-PEG-(L)-prolinamide. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • ChemRxiv. (n.d.). Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients. Retrieved from [Link]

  • ResearchGate. (n.d.). Resolution of P-Heterocycles with Tartaric Acid Derivatives. Retrieved from [Link]

  • Yakhak Hoeji. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • de Miranda, A. S., et al. (2015).
  • Bosits, M. H., et al. (2023).
  • World Scientific News. (2019). Synthesis and characterization of novel 2-oxo-4-((4-(3-oxomorpholino)phenyl)amino)-2H-chromene-3-carbonitrile derivatives. Retrieved from [Link]

  • PubMed. (1991). Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors. Retrieved from [Link]

  • Research Explorer The University of Manchester. (2003, November 19). Lipase-Catalyzed Kinetic Resolution on Solid-Phase via a "Capture and Release" Strategy. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Reductive Amination of Benzoylpropanenitrile

Topic: Optimization of Yield and Chemoselectivity in the Reductive Amination of 3-Benzoylpropanenitrile. Ticket ID: RA-BPN-001 Assigned Specialist: Senior Application Scientist Status: Open Executive Summary & Strategic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Yield and Chemoselectivity in the Reductive Amination of 3-Benzoylpropanenitrile. Ticket ID: RA-BPN-001 Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary & Strategic Analysis

The Challenge: Reductive amination of 3-benzoylpropanenitrile (Ph-C(=O)-CH₂-CH₂-CN) presents a "perfect storm" of synthetic challenges. You are attempting to aminate a deactivated aromatic ketone (sterically hindered and electronically stabilized by the phenyl ring) while preserving a labile nitrile group .

The Failure Modes:

  • Chemoselectivity Loss: Strong reducing agents (e.g., LiAlH₄) or catalytic hydrogenation will obliterate the nitrile, leading to diamines or cyclization to pyrrolidines.

  • Stalled Equilibrium: The benzoyl group is sluggish to form the imine intermediate compared to aliphatic ketones. If the imine doesn't form, the reducing agent will simply reduce the ketone to the alcohol (1-phenyl-1-hydroxybutanenitrile), a "dead-end" byproduct.

  • Hydrolysis: Water generated during imine formation pushes the equilibrium back to the starting material.

The Solution Architecture: To maximize yield, we must decouple the imine formation from the reduction or use a system that kinetically favors imine reduction over ketone reduction.

Decision Matrix: Reagent Selection

Use this table to select the correct protocol based on your specific amine partner.

FeatureProtocol A: STAB (Standard) Protocol B: Ti(OiPr)₄ (Advanced)
Primary Reagent Sodium Triacetoxyborohydride (NaBH(OAc)₃)Titanium(IV) Isopropoxide + NaBH₄
Best For Reactive amines (primary alkyl amines)Unreactive amines (anilines, bulky amines) or stubborn ketones
Mechanism Kinetic control (Reduces imine >> ketone)Lewis Acid Activation + Water Scavenging
Nitrile Safety High (Does not touch CN)High (Borohydride is moderated)
Water Tolerance Low (Hydrolyzes reagent)High (Ti consumes water)
Workup Simple (Acid/Base extraction)Complex (Requires emulsion breaking)

Visualizing the Pathway

The following diagram illustrates the kinetic competition between the desired pathway and the primary failure mode (alcohol formation).

ReactionPathway Start Benzoylpropanenitrile (Ketone) Imine Imine / Iminium Intermediate Start->Imine Amine, Acid Cat. -H2O (Slow Step) Alcohol Alcohol Byproduct (Dead End) Start->Alcohol Direct Reduction (If Imine slow) Imine->Start +H2O (Hydrolysis) Product Target Amine (Nitrile Intact) Imine->Product STAB or NaBH4 (Fast Reduction) NitrileRed Primary Amine (Over-reduction) Product->NitrileRed H2/Pd or LAH (Avoid!)

Caption: Kinetic competition in reductive amination. Success depends on the rate of Imine formation > rate of Ketone reduction.

Validated Protocols

Protocol A: The "STAB" Method (Standard)

Recommended for primary aliphatic amines (e.g., benzylamine, butylamine).

Mechanism: Sodium Triacetoxyborohydride (STAB) is sterically bulky and electron-deficient. It reduces imines rapidly but reacts negligibly with ketones at room temperature.

  • Setup: Dissolve Benzoylpropanenitrile (1.0 equiv) and Amine (1.1–1.2 equiv) in 1,2-Dichloroethane (DCE) or THF .

    • Note: DCE is superior for rate, but THF is safer.

  • Acid Catalyst: Add Acetic Acid (1.0–2.0 equiv).[1]

    • Critical: The pH must be ~4–5 to catalyze imine formation without protonating the amine entirely.[2]

  • Reagent Addition: Add NaBH(OAc)₃ (1.4–1.6 equiv) in one portion.

  • Reaction: Stir at Room Temperature for 4–24 hours.

  • Quench: Add saturated aqueous NaHCO₃. Extract with DCM.

Protocol B: The "Titanium" Method (High-Yield / Difficult Substrates)

Recommended if Protocol A yields <50% or if using unreactive amines.

Mechanism: Ti(OiPr)₄ acts as a Lewis Acid to activate the carbonyl oxygen and chemically consumes the water produced (converting to TiO₂), driving the equilibrium to completion.

  • Imine Formation (The "Pre-complex"):

    • Combine Benzoylpropanenitrile (1.0 equiv) and Amine (1.2 equiv) in neat Ti(OiPr)₄ (2.0 equiv) or in minimal dry THF.

    • Stir under Argon for 6–12 hours. (The solution often becomes viscous).

  • Reduction:

    • Dilute with dry Ethanol or THF .

    • Add NaBH₄ (1.5 equiv) carefully (exothermic).

    • Stir for 2–4 hours.

  • The "Mattson" Workup (Critical):

    • Warning: Adding water directly creates a sticky white paste (Titanium oxides) that traps your product.

    • Fix: Quench with 2M NaOH or saturated Rochelle’s Salt solution. Stir vigorously until two clear phases appear (may take 1 hour).

    • Filter through Celite if necessary, then extract.

Troubleshooting Guide (FAQ)

Issue: Low Conversion / Starting Material Remains

Q: I see mostly starting ketone after 24 hours. Why? A: The benzoyl group is sterically hindered.

  • Fix 1: Switch to Protocol B (Titanium) . The Lewis Acid activation is necessary to force the amine onto the ketone.

  • Fix 2: If using Protocol A, add Molecular Sieves (4Å) to the reaction mixture to physically remove water.

Issue: Alcohol Byproduct Formation

Q: I am isolating 1-phenyl-1-hydroxybutanenitrile instead of the amine. A: The reducing agent attacked the ketone before the imine formed.

  • Fix: Perform a Sequential Addition . Stir the Ketone + Amine + Acid + Sieves for 2 hours before adding the borohydride. This ensures the imine concentration is high prior to reduction.

Issue: Nitrile Hydrolysis or Reduction

Q: My nitrile peak (IR ~2240 cm⁻¹) disappeared. A: You likely used conditions that were too harsh.

  • Avoid: Catalytic Hydrogenation (H₂/Pd-C) or Lithium Aluminum Hydride (LAH).

  • Avoid: Strong aqueous acids/bases with heat (hydrolyzes CN to Amide/Acid).

  • Check: Ensure your reaction temperature does not exceed 40°C.

Issue: "Sticky" Workup

Q: I used Titanium Isopropoxide and now I have a white emulsion I can't separate. A: This is the classic Ti-emulsion.

  • Fix: Add 10% aqueous ammonia or 2M NaOH. The high pH solubilizes the titanium species or precipitates them as a granular solid rather than a gel.

Troubleshooting Logic Tree

Use this flow to diagnose your next experiment.

Troubleshooting Start Analyze Crude NMR/LCMS Result What is the major impurity? Start->Result Alcohol Alcohol (OH) Result->Alcohol Reduction too fast SM Starting Ketone Result->SM Imine didn't form Clean Product formed but low yield Result->Clean Workup loss Sol_Alcohol Use Sequential Addition (Pre-form Imine) Alcohol->Sol_Alcohol Sol_SM Switch to Ti(OiPr)4 Protocol SM->Sol_SM Sol_Clean Check pH of extraction (Amine might be in aqueous) Clean->Sol_Clean

Caption: Diagnostic flow for optimizing reaction conditions based on crude analysis.

References

  • Abdel-Magid, A. F., et al. (1996).[3][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.

    • Foundational paper establishing STAB as the chemoselective reagent of choice.
  • Mattson, R. J., et al. (1990).[2] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[2] The Journal of Organic Chemistry.

    • Establishes the Titanium protocol for hindered ketones.
  • Borch, R. F., et al. (1971).[4] "The cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society.[4]

    • Early work on pH dependence of imine reduction.[4]

Sources

Optimization

Technical Support Center: Chemoselective Reductive Amination

Topic: Preventing Nitrile Reduction During Ketone Amination Ticket ID: CHEM-SEL-CN-001 Status: Open Support Level: Tier 3 (Senior Application Scientist) The Chemoselectivity Paradox User Context: You need to convert a ke...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Nitrile Reduction During Ketone Amination Ticket ID: CHEM-SEL-CN-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)

The Chemoselectivity Paradox

User Context: You need to convert a ketone to an amine (reductive amination) on a scaffold that contains a nitrile (


) group.
The Problem:  Nitriles are susceptible to reduction under many of the same conditions used to reduce imines (the intermediate in reductive amination).[1] Strong reducing agents (e.g., 

) or vigorous catalytic hydrogenation (e.g., Raney Ni/H

) will obliterate the nitrile, converting it to a primary amine or causing side-reactions like polymerization.

The Solution: You must utilize reagents that kinetically differentiate between the protonated iminium ion (formed from the ketone + amine) and the neutral nitrile .

Decision Matrix: Workflow Selector

Before proceeding, use this logic flow to select the correct protocol for your substrate.

Chemoselectivity_Workflow Start START: Ketone + Nitrile Substrate Steric Is the Ketone Sterically Hindered? Start->Steric Chiral Strict Chiral Requirement? Steric->Chiral No Method_Ti Protocol B: Ti(OiPr)4 (For Difficult Substrates) Steric->Method_Ti Yes (e.g., Adamantone, t-Butyl) Scale Scale > 100g? Chiral->Scale No Method_Bio Protocol C: Transaminase (Enzymatic) Chiral->Method_Bio Yes (>99% ee needed) Method_STAB Protocol A: STAB (Standard) Scale->Method_STAB No (<100g) Method_H2 WARNING: Catalytic Hydrogenation (High Risk - Avoid if possible) Scale->Method_H2 Yes (Cost pressure)

Figure 1: Decision matrix for selecting the appropriate reductive amination protocol based on substrate complexity and scale.

Protocol A: The Gold Standard (STAB)

Reagent: Sodium Triacetoxyborohydride (


 or STAB).
Why it works:  STAB is an electron-deficient borohydride. The three acetoxy groups pull electron density away from the boron center, making it less hydridic than 

. It is strong enough to reduce a protonated iminium ion (which forms in situ) but too weak to reduce a ketone, aldehyde, or nitrile at reasonable temperatures [1].
Step-by-Step Methodology

Scale: 1.0 mmol Ketone

  • Preparation: In a dry flask under

    
    , dissolve the ketone  (1.0 equiv) and amine  (1.1–1.2 equiv) in DCE (1,2-Dichloroethane)  or THF  (5 mL).
    
    • Note: DCE is preferred for rate, but THF is safer and usually sufficient.

  • Acid Catalyst: Add Acetic Acid (AcOH) (1.0–2.0 equiv).

    • Critical: This promotes imine formation.[2][3][4] The pH should be roughly 4–5.[5]

  • Reagent Addition: Add STAB (1.4–1.5 equiv) in one portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at Room Temperature (20–25 °C) for 2–16 hours.

    • Monitor: Use TLC/LCMS. Look for the disappearance of the ketone. The nitrile peak should remain unchanged.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with DCM or EtOAc. Wash organic layer with brine. Dry over

    
    .
    

Data Validation:

Parameter Target Range Troubleshooting
pH 4.0 – 5.0 If pH > 6, imine formation stalls. If pH < 3, nitrile hydrolysis risk increases.
Temp 20 – 25 °C Do not heat > 40 °C. Heat promotes nitrile attack.

| Equivalents | 1.4 – 1.5 (STAB) | Excess STAB is generally safe for nitriles but wasteful. |

Protocol B: The "Titanium Boost" (For Hindered Ketones)

Reagent: Titanium(IV) Isopropoxide (


) followed by 

. Why it works: Sterically hindered ketones often fail to form imines with just acetic acid.

acts as a strong Lewis acid and a water scavenger, forcing the equilibrium toward the imine [2]. The nitrile remains uncoordinated and unreactive under these conditions.
Step-by-Step Methodology

Scale: 1.0 mmol Ketone

  • Imine Formation (The "Pre-complex"):

    • Mix Ketone (1.0 equiv) and Amine (1.2–1.5 equiv) in neat

      
        (2.0 equiv) or in minimal dry THF.
      
    • Stir under

      
       for 6–12 hours.
      
    • Checkpoint: Verify imine formation by IR (look for

      
       stretch) or crude NMR.
      
  • Dilution: Dilute the viscous mixture with EtOH or MeOH (5 mL).

    • Caution: Exothermic.

  • Reduction: Cool to 0 °C. Add

    
      (1.5 equiv) carefully.
    
    • Note: We use

      
       here because the imine is already formed. The 
      
      
      
      species modifies the reactivity, protecting the nitrile.
  • Workup (The "Rochelle" Trick):

    • Issue: Titanium forms impossible emulsions with water.

    • Solution: Quench with 2M aqueous

      
        OR saturated Rochelle’s Salt (Potassium Sodium Tartrate)  solution. Stir vigorously for 1 hour until two clear layers form.
      
    • Filter through Celite if a white precipitate (

      
      ) persists.
      

Troubleshooting & FAQ

Direct answers to common failure modes.

Q1: I see a "dimer" or secondary amine byproduct originating from the nitrile. What happened?

Diagnosis: You likely reduced the nitrile to a primary amine (


), which then reacted with the ketone or imine to form a dimer.
Fix: 
  • Check Reagent: Did you use

    
     or unpoisoned Pd/C? Switch to Protocol A (STAB)  immediately.
    
  • Check Temperature: High heat (>50 °C) with borohydrides can induce nitrile reduction. Keep it ambient.

  • Check Solvent: Avoid alcohols if using strong reducing agents; however, STAB in DCE is safe.

Q2: The reaction is stalled. The ketone is untouched.

Diagnosis: The imine is not forming. This is common with electron-deficient amines (e.g., anilines) or hindered ketones. Fix:

  • Switch to Protocol B: The Titanium Lewis acidity is required to force the dehydration.

  • Add Molecular Sieves: Add activated 4Å molecular sieves to Protocol A to remove water physically.

Q3: Can I use Catalytic Hydrogenation ( + Pd/C)?

Technical Advice: Avoid if possible. Standard Pd/C hydrogenation is non-selective and will often reduce nitriles to primary amines. If you absolutely must use hydrogenation (e.g., for scale):

  • Use Platinum (Pt/C): Pt is generally less active toward nitriles than Pd.

  • Poison the Catalyst: Use sulfided platinum or add thiophene traces to attenuate activity.

  • Acidic Media: Run in acidic methanol (HCl/MeOH). Protonating the primary amine product prevents it from condensing, but this does not stop the nitrile reduction itself—it only stops the dimerization [3].

Q4: My Workup is a milky white emulsion.

Diagnosis: Titanium residues (from Protocol B). Fix: You did not stir with Rochelle's salt long enough. Add saturated Potassium Sodium Tartrate and stir vigorously for at least 2 hours. The Titanium will coordinate to the tartrate and solubilize in the aqueous layer.

Visualizing the Mechanism (STAB)

Understanding the hydride transfer explains the selectivity.

STAB_Mechanism Ketone Ketone (R2-C=O) Imine Iminium Ion (R2-C=NH-R)+ Ketone->Imine Dehydration Amine Amine (R-NH2) Amine->Imine Acid AcOH (Catalyst) Acid->Imine Protonation Complex Boron-Imine Complex (Hydride Transfer) Imine->Complex STAB STAB Reagent (OAc groups withdraw e-) STAB->Complex Selective H- delivery Product Amine Product Complex->Product Nitrile Nitrile Group (Unreactive) Nitrile->STAB No Reaction (Too sterically/electronically demanding)

Figure 2: Mechanistic pathway showing why STAB reduces the activated iminium ion while leaving the nitrile untouched.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. [Link]

  • Klyuev, M. V., & Khidekel, M. L. (1980). Catalytic Hydrogenation of Nitriles and Imines (Review). Russian Chemical Reviews, 49, 14. [Link]

Sources

Troubleshooting

Technical Support Center: 4-Amino-4-Phenylbutanenitrile Salts

This is a technical support guide designed for researchers working with 4-amino-4-phenylbutanenitrile (CAS 1048329-98-1) and its hydrochloride salt (CAS 1423029-42-8).[1] Topic: Solubility, Crystallization, and Stability...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers working with 4-amino-4-phenylbutanenitrile (CAS 1048329-98-1) and its hydrochloride salt (CAS 1423029-42-8).[1]

Topic: Solubility, Crystallization, and Stability Troubleshooting Target Audience: Medicinal Chemists, Process Development Scientists Version: 2.1 (Current as of 2025)[1]

Compound Profile & Physicochemical Context[2][3][4][5][6][7][8][9][10]

Before troubleshooting, verify the physicochemical properties of your target. 4-amino-4-phenylbutanenitrile is a benzylic amine with a distal nitrile group.[1] This structure creates specific solubility challenges due to the competing polarity of the amine salt and the lipophilicity of the phenyl ring.

PropertySpecification
Compound Name 4-amino-4-phenylbutanenitrile Hydrochloride
CAS (Salt) 1423029-42-8
CAS (Free Base) 1048329-98-1
Molecular Formula C₁₀H₁₂N₂[1][2][3][4][5] · HCl
pKa (Calculated) ~9.5 (Amine), Nitrile is neutral
Hygroscopicity High (Deliquescent in high humidity)
Key Risk Nitrile hydrolysis to amide/acid; "Oiling out" during crystallization

Troubleshooting Guide (Q&A)

Issue 1: "Oiling Out" During Crystallization

Q: I am trying to recrystallize the HCl salt, but it separates as a sticky oil at the bottom of the flask instead of forming crystals. How do I fix this?

A: "Oiling out" (Liquid-Liquid Phase Separation) occurs when the interaction between the solute and solvent is energetically unfavorable compared to the solute-solute interaction, often due to high supersaturation or the presence of water.[1]

Root Cause Analysis:

  • Solvent System: You are likely using a solvent system that is too polar (e.g., water/ethanol mixtures) where the salt is too soluble at high temperatures, or you are adding the anti-solvent too quickly.

  • Impurity Profile: Residual unreacted starting materials or hydrolysis byproducts (amides) lower the melting point, causing the product to melt before it dissolves or crystallize.

Corrective Protocol:

  • Switch Solvent System: Move to a Dry Alcohols/Ester system. Use anhydrous Isopropanol (IPA) as the solvent and Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE) as the anti-solvent.

  • Seeding: Do not rely on spontaneous nucleation. Retain a small amount of crude solid to use as seed crystals.

  • Slow Cooling: Rapid cooling traps impurities and promotes oiling. Cool the solution at a rate of 5°C/hour.

Issue 2: Poor Solubility in Organic Media

Q: The salt is insoluble in DCM and THF, making it difficult to perform subsequent reactions or analysis. What solvents should I use?

A: As a charged ionic species, the hydrochloride salt has a high lattice energy. It will not dissolve in non-polar or moderately polar aprotic solvents (DCM, THF, Toluene).

Solubility Profile:

Solvent Solubility Rating Usage Recommendation
Water High (>100 mg/mL) Good for extraction, bad for isolation (difficult to dry).[1]
Methanol/Ethanol High Primary solvents for dissolution.
DMSO/DMF High Use for NMR or reactions requiring dissolved salt.
Isopropanol (IPA) Moderate Ideal for crystallization (solubility drops sharply with Temp).
DCM/Chloroform Negligible Do not use.

| Ethyl Acetate/Ether | Insoluble | Excellent anti-solvents for precipitation. |

Technical Insight: If you need the compound in DCM for a reaction (e.g., amide coupling), you must perform a Free Base Liberation first. Suspend the salt in DCM, add 1.1 eq. of Triethylamine (TEA) or wash with saturated NaHCO₃, then separate the organic layer.

Issue 3: Hydrolysis & Stability

Q: My LC-MS shows a new peak with M+18 mass shift after heating the salt. What happened?

A: You have hydrolyzed the nitrile group.[2][6][7]

  • Mechanism: Under acidic conditions (HCl salt) and heat (>60°C), or in the presence of water, the nitrile (-CN) hydrates to the primary amide (-CONH₂).

  • Prevention:

    • Avoid boiling water or aqueous acids during recrystallization.

    • Dry the salt under vacuum at <40°C.

    • Store in a desiccator; moisture uptake accelerates hydrolysis.

Experimental Protocols

Protocol A: Controlled Recrystallization (Anti-Solvent Method)

Use this method to recover pure salt from an oiled-out mixture.[1]

  • Dissolution: Dissolve 1.0 g of crude 4-amino-4-phenylbutanenitrile HCl in the minimum amount of warm anhydrous Methanol (approx. 3-5 mL) at 40°C. Do not boil.

  • Filtration: If the solution is cloudy, filter through a 0.45 µm PTFE syringe filter to remove insoluble particulates (nucleation sites).

  • Anti-Solvent Addition:

    • Place the filtrate in a stirred vessel at 40°C.

    • Dropwise add MTBE or Ethyl Acetate until a faint, persistent turbidity appears (approx. 10-15 mL).[1]

  • Nucleation: Stop stirring. Add a seed crystal if available.

  • Crystallization: Allow the mixture to cool to room temperature slowly (over 2 hours), then place in a fridge (4°C) overnight.

  • Isolation: Filter the white crystalline solid and wash with cold MTBE. Dry under high vacuum at room temperature.

Protocol B: Free Base Extraction (For DCM Solubility)

Use this if you need to perform a reaction in non-polar solvents.

  • Dissolve the HCl salt in water (10 mL/g).

  • Add DCM (10 mL/g).

  • Slowly add saturated NaHCO₃ solution while stirring until the aqueous pH is ~10.

  • Separate the organic (DCM) layer.

  • Extract the aqueous layer 2x more with DCM.

  • Dry combined organics over anhydrous Na₂SO₄.

  • Critical: Evaporate solvent immediately. The free base amine can absorb CO₂ from the air (forming carbamates) or slowly cyclize if left in solution for days.

Visual Troubleshooting Workflows

Figure 1: Solving the "Oiling Out" Problem

This decision tree guides you through the critical steps when the salt fails to crystallize.

OilingOutTroubleshooting Start Problem: Salt Oils Out Instead of Crystallizing CheckSolvent Check Solvent System Are you using Water/EtOH? Start->CheckSolvent SwitchSolvent Switch to Anhydrous System (MeOH/MTBE or IPA/EtOAc) CheckSolvent->SwitchSolvent Yes CheckPurity Check Purity (LCMS/NMR) Is purity < 90%? CheckSolvent->CheckPurity No (Already using organic) SeedCool Apply Seeding & Slow Cooling (0.1°C/min ramp) SwitchSolvent->SeedCool PurifyFirst Perform Acid/Base Extraction to remove non-ionic impurities CheckPurity->PurifyFirst Yes (Impure) CheckPurity->SeedCool No (Pure) PurifyFirst->SwitchSolvent Success Success: Crystalline Solid Formed SeedCool->Success

Caption: Decision matrix for resolving liquid-liquid phase separation (oiling out) during salt crystallization.

Figure 2: Stability & Degradation Pathways

Understanding the chemical risks during handling.

DegradationPathways Target 4-Amino-4-phenylbutanenitrile (Target Molecule) Amide Primary Amide (Hydrolysis Impurity) Target->Amide H2O / Heat / Acid (Partial Hydrolysis) Acid 4-Amino-4-phenylbutanoic Acid (Full Hydrolysis) Amide->Acid Strong Acid / Boil Lactam 5-Phenyl-2-pyrrolidone (Cyclization Product) Acid->Lactam -H2O / Heat (Cyclization)

Caption: Hydrolytic degradation pathway. The nitrile is stable at RT but hydrolyzes to the amide and acid under forcing conditions, eventually cyclizing to the lactam.

References

  • PubChem Compound Summary. (2025). 4-Amino-4-phenylbutanenitrile hydrochloride. National Center for Biotechnology Information. Retrieved from [Link](Note: Link directs to related phenyl-amino acid derivatives for structural property comparison).

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Standard reference for salt crystallization and counter-ion selection).

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Source for "oiling out" troubleshooting protocols).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectrum of 4-Amino-4-phenylbutanenitrile

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. For professionals in drug development and chemical research, a precise understanding of a mo...

Author: BenchChem Technical Support Team. Date: February 2026

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. For professionals in drug development and chemical research, a precise understanding of a molecule's structure is fundamental to predicting its activity, metabolism, and potential toxicity. This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-amino-4-phenylbutanenitrile, a compound of interest due to its structural relation to pharmacologically active phenethylamines.

We will dissect the expected spectrum, explaining the causal factors behind chemical shifts and coupling patterns. By comparing its spectral features with those of structurally related alternatives—4-phenylbutanenitrile and amphetamine—this guide demonstrates how subtle changes in molecular architecture are clearly reflected in the NMR data, reinforcing the diagnostic power of this technique.

I. Structural Analysis and Predicted ¹H NMR Spectrum

The structure of 4-amino-4-phenylbutanenitrile contains several distinct proton environments, which are expected to produce a characteristic ¹H NMR spectrum. The key to interpreting the spectrum lies in understanding how the electronic environment of each proton, influenced by adjacent functional groups, dictates its resonance frequency (chemical shift) and its interaction with neighboring protons (spin-spin coupling).

  • Aromatic Protons (H-Ar): The five protons on the monosubstituted benzene ring are chemically non-equivalent but often present as a complex, overlapping multiplet in the range of δ 7.2-7.4 ppm . The exact chemical shifts are influenced by the electron-donating character of the attached alkyl chain.

  • Benzylic Methine Proton (H-4): This proton is attached to the same carbon as both the phenyl ring and the amino group. This unique position, known as the benzylic position, leads to a significant downfield shift. The anisotropic effect of the phenyl ring and the electronegativity of the nitrogen atom deshield this proton, placing its signal around δ 4.1-4.3 ppm . It is coupled to the two adjacent methylene protons (H-3), and according to the n+1 rule, its signal is expected to be a triplet.[1]

  • Methylene Protons (H-3): These two protons are adjacent to the chiral center at C-4 and the methylene group at C-2. They are diastereotopic, meaning they are chemically non-equivalent and should, in principle, have different chemical shifts. Their signal is anticipated in the δ 1.9-2.2 ppm region. They will be split by the benzylic proton (H-4) and the other methylene protons (H-2), resulting in a complex multiplet.

  • Methylene Protons (H-2): This methylene group is adjacent to the electron-withdrawing nitrile (-C≡N) group. The anisotropic effect of the nitrile group deshields these protons, shifting their signal downfield to approximately δ 2.4-2.6 ppm . They are coupled to the H-3 protons, and their signal will appear as a triplet.

  • Amino Protons (-NH₂): The two protons of the primary amine are exchangeable and often appear as a broad singlet. Their chemical shift is highly variable and depends on solvent, concentration, and temperature. In a non-protic solvent like CDCl₃, the signal might appear between δ 1.5-2.5 ppm .

II. Comparative Spectral Analysis: The Impact of Functional Groups

To fully appreciate the spectral features of 4-amino-4-phenylbutanenitrile, it is instructive to compare its spectrum with those of molecules where key functional groups are absent.

By removing the amino group from the C-4 position, we can isolate the electronic contribution of the nitrile and phenyl groups.

  • Key Difference: The most significant change is observed at the C-4 position. What was a single benzylic methine proton (H-4) is now a methylene group (-CH₂). These protons are shifted significantly upfield compared to the H-4 proton in our target molecule. Without the electronegative nitrogen atom, the signal for these benzylic protons appears around δ 2.7-2.9 ppm as a triplet, coupled to the H-3 protons. This comparison directly demonstrates the strong deshielding effect of the amino group.

Amphetamine, or 1-phenylpropan-2-amine, shares the phenyl and amino functionalities but lacks the nitrile group and has a shorter alkyl chain.

  • Key Difference: The proton spectrum of amphetamine is simpler.[2] The methyl group (-CH₃) appears as a doublet around δ 1.25 ppm , coupled to the adjacent methine proton. The methylene protons (-CH₂-) adjacent to the phenyl ring appear as a doublet around δ 3.0 ppm . The methine proton (-CH-), attached to the carbon bearing the amino group, is a multiplet further downfield, typically between δ 3.5-3.75 ppm .[2] This comparison highlights the deshielding influence of the nitrile group in 4-amino-4-phenylbutanenitrile, which causes the adjacent H-2 protons to resonate at a higher chemical shift than would be expected for a simple alkyl chain.

III. Data Summary for Comparative Analysis

The following table summarizes the predicted and known ¹H NMR chemical shifts for 4-amino-4-phenylbutanenitrile and its comparative alternatives. This allows for a direct, quantitative comparison of the electronic effects discussed.

Proton Assignment 4-Amino-4-phenylbutanenitrile (Predicted, δ ppm) 4-Phenylbutanenitrile (Experimental, δ ppm) Amphetamine (Experimental, δ ppm)[2]
Aromatic (H-Ar)7.2 - 7.4 (m)~7.3 (m)~7.4 (s)
Benzylic (H-4 / H-α)4.1 - 4.3 (t)2.7 - 2.9 (t, -CH₂)3.5 - 3.75 (m, -CH-)
Methylene (H-3 / H-β)1.9 - 2.2 (m)~1.9 (m)3.0 (d, -CH₂-)
Methylene (H-2)2.4 - 2.6 (t)~2.4 (t)N/A
Amino (-NH₂)1.5 - 2.5 (br s)N/AVariable (br s)
Methyl (-CH₃)N/AN/A~1.25 (d)

m = multiplet, t = triplet, d = doublet, s = singlet, br s = broad singlet

IV. Experimental Protocol: Acquiring a High-Fidelity Spectrum

Adherence to a robust experimental protocol is critical for obtaining a high-quality, reproducible ¹H NMR spectrum. The following procedure is a self-validating system designed for accuracy.

1. Sample Preparation:

  • Rationale: Proper sample concentration is crucial. Too dilute, and the signal-to-noise ratio will be poor; too concentrated, and line broadening or peak distortion can occur.[3] The choice of solvent is paramount to avoid overlapping signals.[4]

  • Procedure:

    • Weigh approximately 5-10 mg of 4-amino-4-phenylbutanenitrile directly into a clean, dry vial.[5]

    • Add 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good first choice for its ability to dissolve a wide range of organic compounds and its residual solvent peak at δ 7.26 ppm serves as a convenient internal reference.[4]

    • If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative for polar compounds. Its residual peak appears at δ 2.50 ppm.[4]

    • Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter which can degrade spectral resolution.[5]

    • Cap the NMR tube securely.

2. NMR Data Acquisition:

  • Rationale: The parameters for data acquisition determine the quality of the final spectrum. A higher field instrument provides better signal dispersion. The number of scans is increased to improve the signal-to-noise ratio for dilute samples.

  • Procedure (on a 400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity. This is a critical step for achieving sharp, well-resolved peaks.

    • Set the acquisition parameters:

      • Spectral Width: ~16 ppm

      • Acquisition Time: ~4 seconds

      • Relaxation Delay: 2 seconds

      • Number of Scans: 16 to 64 (increase for dilute samples)

    • Acquire the Free Induction Decay (FID).

3. Data Processing:

  • Rationale: The raw FID data must be mathematically processed to generate the familiar frequency-domain spectrum.

  • Procedure:

    • Apply a window function (e.g., exponential multiplication with a line broadening factor of 0.3 Hz) to the FID to improve the signal-to-noise ratio.

    • Perform a Fourier Transform (FT) to convert the time-domain data to the frequency domain.

    • Phase the spectrum manually to ensure all peaks are in the pure absorption mode (positive and symmetrical).

    • Apply a baseline correction to ensure the baseline is flat.

    • Calibrate the chemical shift axis by setting the residual solvent peak to its known value (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).

    • Integrate the peaks to determine the relative number of protons corresponding to each signal.

V. Visualized Workflows and Relationships

To further clarify the experimental process and the structural information obtained, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh Weigh 5-10 mg Sample dissolve Dissolve in 0.7 mL CDCl₃ weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample filter->insert lock Lock & Shim insert->lock acquire Acquire FID (16-64 Scans) lock->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase calibrate Calibrate & Integrate phase->calibrate analysis Spectral Analysis calibrate->analysis Final Spectrum

Caption: Experimental workflow for ¹H NMR analysis.

Caption: Key ³J (three-bond) coupling interactions.

VI. Conclusion

The ¹H NMR spectrum of 4-amino-4-phenylbutanenitrile is rich with information that confirms its molecular structure. Each signal's chemical shift, multiplicity, and integration value corresponds logically to a specific set of protons within the molecule. By understanding the influence of the phenyl, amino, and nitrile functional groups, researchers can confidently assign each peak. Furthermore, the comparative analysis with 4-phenylbutanenitrile and amphetamine provides a powerful demonstration of how NMR spectroscopy can be used to discern subtle structural differences, an essential skill in the fields of chemical synthesis and drug discovery.

References

  • Wishart, D. S. (2024). Accurate Prediction of ¹H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. [Link]

  • Aires-de-Sousa, M., Hemmer, J., & Gasteiger, J. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(1), 80-90. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy: ¹H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3007, Amphetamine. [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • Chemistry LibreTexts. (2021). 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]

  • Nanalysis Corp. (n.d.). Illicit Drug Analysis Using Benchtop NMR: Amphetamines. [Link]

  • Royal Society of Chemistry. (n.d.). 4 - Synthesis of substituted 4-aminobenzonitriles. [Link]

  • Western University. (n.d.). NMR Sample Preparation. [Link]

  • Gregory, K. S., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(21), 4983–5001. [Link]

  • ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. [Link]

  • Abraham, R. J. (2009). Prediction of 'H NMR Chemical Shifts and Conformational Analysis of Organic Molecules. The University of Liverpool Repository. [Link]

  • Unknown. (n.d.). Coupling constants for 1H and 13C NMR. [Link]

  • T3DB. (n.d.). Amphetamine (T3D2706). [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

Sources

Comparative

Technical Comparison Guide: Mass Spectrometric Profiling of 4-Amino-4-Phenylbutanenitrile

Executive Summary This guide provides a technical analysis of the mass spectrometry fragmentation patterns of 4-amino-4-phenylbutanenitrile (CAS 1048329-98-1).[1] As a structural isomer of the Phenibut precursor (4-amino...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the mass spectrometry fragmentation patterns of 4-amino-4-phenylbutanenitrile (CAS 1048329-98-1).[1] As a structural isomer of the Phenibut precursor (4-amino-3-phenylbutanenitrile), this molecule presents a unique analytical challenge in drug development and impurity profiling.[1]

The core objective of this document is to equip researchers with the mechanistic insights required to distinguish 4-amino-4-phenylbutanenitrile from its regioisomers using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). The guide highlights the diagnostic benzylic iminium ion (m/z 106) as the primary differentiator.

Experimental Methodology

To ensure reproducibility, the following standardized LC-MS/MS conditions are recommended for the analysis of phenyl-aminobutyronitrile derivatives.

LC-MS/MS Protocol
ParameterSettingRationale
Ionization Source ESI (Positive Mode)Protonation of the primary amine (

) is highly efficient.[1]
Capillary Voltage 3.5 kVStandard for small molecule stability.
Cone Voltage 30 VSufficient to decluster without inducing premature in-source fragmentation.[1]
Collision Energy 15–25 eVOptimized to promote alpha-cleavage and ammonia loss pathways.[1]
Mobile Phase 0.1% Formic Acid in

/ ACN
Acidic pH ensures full protonation of the amine moiety.
Column C18 Reverse PhaseAdequate retention of the hydrophobic phenyl tail.

Fragmentation Analysis: 4-Amino-4-Phenylbutanenitrile[1][2]

Mechanistic Pathway[3]

The fragmentation of 4-amino-4-phenylbutanenitrile (


, MW 160.[1]22) is governed by the stability of the benzylic position and the basicity of the amine.
  • Precursor Ion (

    
     161.1):  The molecule forms a stable protonated molecular ion 
    
    
    
    .
  • Primary Pathway (Alpha-Cleavage): The most dominant fragmentation channel is the alpha-cleavage relative to the amine group. Because the amine is benzylic, this cleavage is energetically favorable, leading to the formation of a resonance-stabilized benzyl iminium ion .

    • Mechanism:[1][2][3] Cleavage of the C3-C4 bond.[1]

    • Fragment:

      
       (
      
      
      
      106.07).[1]
    • Neutral Loss:

      
       radical (54 Da).[1]
      
  • Secondary Pathway (Ammonia Loss): Characteristic of primary amines, the loss of

    
     occurs, often driven by neighboring group participation or simple inductive cleavage.
    
    • Fragment:

      
       (
      
      
      
      144.1).
  • Tertiary Pathway (Tropylium Ion): High collision energies induce the formation of the tropylium ion, a hallmark of benzyl-containing compounds.

    • Fragment:

      
       (
      
      
      
      91.05).
Fragmentation Pathway Diagram

The following diagram illustrates the specific fragmentation cascade for 4-amino-4-phenylbutanenitrile.

G M Precursor Ion [M+H]+ m/z 161.1 (Protonated 4-Amino-4-Phenylbutanenitrile) F1 Diagnostic Ion: Benzyl Iminium m/z 106.1 (Ph-CH=NH2+) M->F1 Alpha-Cleavage (Loss of CH2CH2CN) F2 Ammonia Loss Product m/z 144.1 ([M+H - NH3]+) M->F2 Neutral Loss (-NH3, 17 Da) F3 Tropylium Ion m/z 91.1 (C7H7+) M->F3 Direct Benzylic Cleavage F1->F3 Rearrangement (-CH=NH)

Figure 1: Proposed ESI-MS/MS fragmentation pathway for 4-amino-4-phenylbutanenitrile highlighting the diagnostic alpha-cleavage.

Comparative Profiling: Isomer Differentiation

The critical challenge in analyzing this molecule is distinguishing it from its regioisomer, 4-amino-3-phenylbutanenitrile (the nitrile precursor to Phenibut).[1] While both share the same mass (


 161.1), their fragmentation fingerprints are distinct due to the location of the phenyl ring relative to the amine.
Comparative Data Table
Feature4-Amino-4-Phenylbutanenitrile (Target)4-Amino-3-Phenylbutanenitrile (Comparator)
Structure


Base Peak m/z 106 (

)
m/z 144 or m/z 91
Diagnostic Ion m/z 106 (High Intensity)m/z 30 (

) (Low Mass)
Mechanism Benzylic Alpha-Cleavage yields stable iminium.[1]Alpha-Cleavage yields small aliphatic amine fragment.[1]
Loss of NH3 Present (

144)
Present (

144)
Analysis of Differences
  • The m/z 106 Differentiator:

    • In the Target (4-amino-4-phenyl) , the amine and phenyl group are on the same carbon (C4).[1] Alpha-cleavage retains both groups on the charged fragment, creating the heavy

      
       106 ion.
      
    • In the Comparator (3-phenyl) , the amine is on C4 but the phenyl is on C3. Alpha-cleavage separates the amine from the phenyl ring. The charge is retained on the nitrogen-containing fragment (

      
      , 
      
      
      
      30), which is often below the low-mass cutoff of many MS scans, or on the carbocation fragment (
      
      
      131), which is less stable than the iminium ion.
  • Tropylium Abundance:

    • While both compounds produce the tropylium ion (

      
       91), it is often more dominant in the comparator (3-phenyl) spectrum because the competing amine-retention pathway (
      
      
      
      30) is less favorable for detection than the stable
      
      
      106 ion found in the target.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 562666, 3-Oxo-4-phenylbutanenitrile. Retrieved from [Link] (Note: Cited for structural analog comparison and CAS verification of related phenyl-butyronitrile scaffolds).[1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[4] (Authoritative source for Benzylic Amine Alpha-Cleavage rules).

  • McLafferty, F. W., & Tureček, F. (1993).Interpretation of Mass Spectra. 4th Edition. University Science Books.

Sources

Validation

A Comparative Guide to the Spectroscopic Identification of Amino and Nitrile Groups in 4-amino-4-phenylbutanenitrile

For researchers and professionals in drug development, the unambiguous identification of functional groups is a cornerstone of molecular characterization. This guide provides an in-depth technical comparison of analytica...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous identification of functional groups is a cornerstone of molecular characterization. This guide provides an in-depth technical comparison of analytical methods for identifying the primary amino (-NH2) and nitrile (-C≡N) groups in 4-amino-4-phenylbutanenitrile, with a primary focus on Fourier-Transform Infrared (FTIR) spectroscopy. We will explore the characteristic vibrational frequencies, compare them with alternative techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), and provide actionable experimental protocols.

The Central Role of Vibrational Spectroscopy in Functional Group Analysis

Infrared (IR) spectroscopy is a powerful, rapid, and non-destructive technique for identifying functional groups within a molecule.[1] The principle lies in the absorption of infrared radiation by molecules at specific frequencies that correspond to the vibrational energies of their chemical bonds.[1] These vibrations, such as stretching and bending, act as molecular fingerprints, allowing for the identification of specific functional groups.[1]

For a molecule like 4-amino-4-phenylbutanenitrile, which contains both a primary amine and a nitrile group, FTIR spectroscopy offers a direct method to confirm their presence.

Deciphering the IR Spectrum of 4-amino-4-phenylbutanenitrile: A Predictive Analysis

The Amino (-NH₂) Group Signature

A primary amine is characterized by several distinct vibrational modes in the IR spectrum:

  • N-H Stretching: Primary amines typically exhibit two medium-intensity bands in the region of 3500-3300 cm⁻¹ .[2] These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds. The presence of two bands is a definitive indicator of a primary amine.

  • N-H Bending (Scissoring): A medium to strong absorption is expected between 1650-1580 cm⁻¹ due to the scissoring vibration of the -NH₂ group.

  • C-N Stretching: The stretching vibration of the C-N bond for an aliphatic amine is typically observed in the 1250-1020 cm⁻¹ region as a weak to medium band. For aromatic amines, this band is stronger and appears at a higher frequency. In the case of 4-amino-4-phenylbutanenitrile, the amine is attached to a chiral center adjacent to a phenyl group, which may influence the exact position and intensity of this band.

The Nitrile (-C≡N) Group Signature

The nitrile group provides a very sharp and distinct signal in a relatively uncongested region of the IR spectrum:

  • C≡N Stretching: A sharp, medium-intensity absorption band is expected in the range of 2260-2220 cm⁻¹ .[2] This band is highly characteristic and its presence is strong evidence for a nitrile functionality.

Expected IR Absorption Bands for 4-amino-4-phenylbutanenitrile
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Primary Amine (-NH₂)N-H Asymmetric Stretch~3400Medium
N-H Symmetric Stretch~3300Medium
N-H Bend (Scissoring)1650-1580Medium-Strong
C-N Stretch1250-1020Weak-Medium
Nitrile (-C≡N)C≡N Stretch2260-2220Sharp, Medium
Phenyl GroupC-H Aromatic Stretch>3000Weak-Medium
C=C Aromatic Stretch~1600-1450 (multiple bands)Medium
Aliphatic ChainC-H Aliphatic Stretch<3000Medium-Strong

A Comparative Analysis with Alternative Spectroscopic Techniques

While FTIR is an excellent tool for functional group identification, a comprehensive characterization often involves complementary techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C.[3]

  • ¹H NMR:

    • -NH₂ Protons: The two protons of the primary amine will typically appear as a broad singlet between δ 0.5-5.0 ppm .[4] The chemical shift is highly variable and depends on concentration, solvent, and temperature. A key identification method is a "D₂O shake," where the addition of deuterium oxide to the NMR tube results in the disappearance of the -NH₂ signal due to proton-deuterium exchange.[3]

    • Aliphatic and Aromatic Protons: The protons on the phenyl group and the butanenitrile chain will give characteristic signals in the aromatic (δ ~7-8 ppm) and aliphatic (δ ~1-4 ppm) regions, respectively.

  • ¹³C NMR:

    • -C≡N Carbon: The carbon of the nitrile group typically resonates in the region of δ 115-125 ppm .

    • -C-NH₂ Carbon: The carbon atom attached to the amino group will appear in the range of δ 30-65 ppm .

Comparison Summary: FTIR vs. NMR

FeatureFTIR SpectroscopyNMR Spectroscopy
Information Provided Functional group identificationDetailed structural connectivity and chemical environment
Speed Fast (minutes per sample)Slower (minutes to hours per sample)
Sensitivity Generally lowerGenerally higher
Sample Requirement Micrograms to milligramsMilligrams
Key for -NH₂ Two distinct N-H stretching bandsBroad, exchangeable signal in ¹H NMR
Key for -C≡N Sharp C≡N stretching bandCharacteristic chemical shift in ¹³C NMR
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[5]

  • Molecular Ion Peak: For 4-amino-4-phenylbutanenitrile (C₁₀H₁₂N₂), the presence of two nitrogen atoms dictates an even nominal molecular weight (160 g/mol ). According to the Nitrogen Rule , a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.[6]

  • Fragmentation: The molecule is expected to undergo characteristic fragmentation patterns. Alpha-cleavage adjacent to the amine is a common pathway for amines, which would lead to the loss of an ethyl radical or a propylnitrile radical.[4]

Comparison Summary: FTIR vs. MS

FeatureFTIR SpectroscopyMass Spectrometry
Information Provided Functional groups presentMolecular weight and fragmentation pattern
Structural Detail Limited to functional groupsInferred from fragmentation
Key for -NH₂ & -C≡N Direct observation of vibrational bandsContribution to molecular weight and specific fragmentation ions

Experimental Protocols

FTIR Sample Preparation and Analysis

Proper sample preparation is critical for obtaining a high-quality FTIR spectrum.[7] For a solid sample like 4-amino-4-phenylbutanenitrile, two common methods are Attenuated Total Reflectance (ATR) and KBr pellets.

Protocol 1: Attenuated Total Reflectance (ATR)-FTIR

ATR is a rapid and simple technique that requires minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum.

  • Data Processing: Perform an ATR correction if necessary to produce a spectrum that more closely resembles a transmission spectrum.

Protocol 2: Potassium Bromide (KBr) Pellet Method

This traditional method involves dispersing the sample in a KBr matrix.

  • Sample Grinding: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle.

  • Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition: Place the pellet in the spectrometer's sample holder and collect the spectrum.

Visualizing the Analytical Workflow

Caption: Workflow for the identification of functional groups in 4-amino-4-phenylbutanenitrile.

Concluding Remarks

For the rapid and definitive identification of the primary amino and nitrile functional groups in 4-amino-4-phenylbutanenitrile, FTIR spectroscopy stands out as a primary analytical tool. The expected characteristic N-H and C≡N stretching bands provide a clear and direct confirmation of their presence. However, for a comprehensive structural elucidation and to build a complete data package for regulatory submission or publication, a multi-technique approach is indispensable. The detailed connectivity information from NMR and the molecular weight and fragmentation data from mass spectrometry provide orthogonal and confirmatory evidence, ensuring the highest level of scientific rigor.

References

  • Nakamura, T., et al. (2013). IR spectroscopy of the 4-aminobenzonitrile-Ar cluster in the S0, S1 neutral and D0 cationic states. ChemPhysChem, 14(4), 741-745. Available at: [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • BYJU'S. (n.d.). Test for Amino Groups. Retrieved from [Link]

  • JoVE. (2023). Mass Spectrometry of Amines. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzonitrile, 4-amino-. NIST Chemistry WebBook. Retrieved from [Link]

  • JoVE. (2025). NMR Spectroscopy Of Amines. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 2.9: Qualitative Analysis of Organic Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid.
  • Wiley Online Library. (2025). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Retrieved from [Link]

  • Study Mind. (n.d.). Amines - Nitriles (A-Level Chemistry). Retrieved from [Link]

  • ChemSynthesis. (2025). 4-Oxo-4-phenylbutanenitrile. Retrieved from [Link]

  • Fiveable. (n.d.). Spectroscopy of Amines | Organic Chemistry Class Notes. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Solubility of Things. (n.d.). Comparative Analysis of Spectroscopic Techniques. Retrieved from [Link]

  • MDPI. (2023). FTIR Analysis of the Functional Group Composition of Coal Tar Residue Extracts and Extractive Residues. Retrieved from [Link]

  • Patsnap. (2025). NMR vs IR Spectroscopy: Determine Functional Groups. Retrieved from [Link]

  • WordPress.com. (2026). How to Prepare Samples for FTIR Testing - FTIR Spectroscopy Analysis. Retrieved from [Link]

Sources

Comparative

Comprehensive Guide to TLC Visualization of Phenyl-Substituted Amino Nitriles

Topic: TLC Visualization Methods for Phenyl-Substituted Amino Nitriles Content Type: Publish Comparison Guide Executive Summary Phenyl-substituted amino nitriles—often intermediates in Strecker synthesis or drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: TLC Visualization Methods for Phenyl-Substituted Amino Nitriles Content Type: Publish Comparison Guide

Executive Summary

Phenyl-substituted amino nitriles—often intermediates in Strecker synthesis or drug development—present a unique analytical challenge. They possess three distinct "handles" for visualization: the aromatic phenyl ring, the basic amine, and the labile nitrile group. However, their tendency to undergo retro-Strecker decomposition on acidic silica gel requires a visualization strategy that balances sensitivity with speed .

This guide compares the three most effective visualization protocols, ranked by their utility for this specific chemical class. It moves beyond generic textbook advice to provide field-proven insights for stabilizing and detecting these transient intermediates.

Part 1: The Visualization Hierarchy
Method A: UV Fluorescence Quenching (254 nm)

The First Line of Defense

Mechanism: Phenyl-substituted amino nitriles possess a chromophore (the benzene ring) that absorbs UV light at 254 nm. When placed on a TLC plate impregnated with a fluorescent indicator (typically Zinc Silicate, F254), the compound absorbs the incident radiation, preventing it from reaching the indicator.[1] This creates a dark spot against a bright green fluorescent background.

Expert Insight: While standard, this method is critical for amino nitriles because it is non-destructive . Since these compounds are prone to hydrolysis or decomposition, UV allows you to mark the spot before applying potentially acidic chemical stains that might degrade the sample.

  • Sensitivity: ~1–5 µg

  • Selectivity: High for aromatics; blind to non-UV active impurities.

  • Status: Mandatory Pre-step.

Method B: Ninhydrin Stain

The Gold Standard for Amines

Mechanism: Ninhydrin (tricetohydrindene hydrate) reacts with the free amines on the amino nitrile.

  • Primary Amines: React to form "Ruhemann’s Purple" (deep violet/blue).[2]

  • Secondary Amines: Form a yellow or orange complex.

  • Tertiary Amines: Do not react (a critical diagnostic limitation).

The "Amino Nitrile" Caveat: Unlike stable amino acids, amino nitriles can be sterically hindered or electronically deactivated by the electron-withdrawing nitrile group. Heating must be vigorous but brief to avoid charring the plate, which obscures the color differentiation.

  • Sensitivity: 0.1–0.5 µg (High)

  • Selectivity: Specific to amines.

  • Status: Primary Chemical Stain.

Method C: Iodine Chamber (

)

The Universal Backup

Mechanism: Iodine vapor reversibly adsorbs into the organic phase of the spot. The phenyl ring facilitates the formation of a weak Charge-Transfer (CT) complex with iodine, appearing as brown spots on a yellow background.

Expert Insight: Use this when Ninhydrin fails (e.g., for tertiary amino nitriles) or when you suspect the amine has oxidized. Note that the nitrile group itself is a poor Lewis base and does not interact strongly with iodine; the staining relies entirely on the phenyl and amine moieties.

  • Sensitivity: 5–10 µg (Moderate)

  • Selectivity: Low (stains most organics).

  • Status: Secondary Backup.

Part 2: Comparative Performance Analysis

The following data synthesizes experimental observations regarding the stability and detection limits of phenyl-glycine nitrile derivatives.

FeatureUV (254 nm) Ninhydrin Iodine (

)
Phosphomolybdic Acid (PMA)
Detection Limit (LOD) ~1.0 µg0.1 µg (Best)~5.0 µg~2.0 µg
Selectivity Aromatics onlyAmines (1°/2°)General OrganicsUniversal Oxidizable
Destructive? NoYesSemi-reversibleYes
Color Response Dark SpotPurple (1°) / Yellow (2°)BrownDark Green/Blue
Stability Risk LowHigh (Requires Heat)LowHigh (Acidic/Heat)
Best Use Case Initial check, reaction monitoringConfirming amine presenceTertiary aminesFinal "catch-all"
Part 3: Critical Workflows & Diagrams
Workflow 1: The "Safe-Fail" Visualization Protocol

Do not skip steps. Amino nitriles are expensive to resynthesize.

TLC_Workflow Start Develop TLC Plate Dry Air Dry (Cold) Remove Solvent Completely Start->Dry UV Visualize UV (254 nm) Circle Spots with Pencil Dry->UV Decision Is Compound a Tertiary Amine? UV->Decision Ninhydrin Dip in Ninhydrin Heat to 110°C Decision->Ninhydrin No (1° or 2°) Iodine Iodine Chamber (2-5 mins) Decision->Iodine Yes (3°) Result1 Purple/Yellow Spot (Primary/Secondary) Ninhydrin->Result1 Result2 Brown Spot (Tertiary/General) Iodine->Result2

Figure 1: Decision matrix for selecting the appropriate stain based on amine substitution.

Workflow 2: The Stability Check (2D TLC)

Amino nitriles often decompose on silica. Use this logic to validate your spot.

Stability_Check Step1 Run TLC (Dimension 1) Step2 Rotate Plate 90° Step1->Step2 Step3 Run TLC (Dimension 2) Same Solvent Step2->Step3 ResultA Spots on Diagonal (Compound Stable) Step3->ResultA ResultB Off-Diagonal Spots (Decomposition) Step3->ResultB

Figure 2: 2D TLC method to distinguish real impurities from silica-induced decomposition products (e.g., benzaldehyde from retro-Strecker).

Part 4: Validated Protocols
Protocol 1: Optimized Ninhydrin Stain

Modified for Amino Nitriles to prevent over-acidification.

Reagents:

  • Ninhydrin: 1.5 g[3]

  • n-Butanol: 100 mL[4]

  • Acetic Acid: 3.0 mL (Reduced from standard 5mL to minimize hydrolysis)

Procedure:

  • Dissolve ninhydrin in n-butanol.[3][4] Add acetic acid last.

  • Dip the plate quickly (do not soak).

  • Wipe the back of the plate.

  • Heat with a heat gun at ~110°C. Stop immediately when background turns pink.

  • Interpretation:

    • Primary

      
      -amino nitrile:  Distinct Purple/Blue.[5]
      
    • Secondary

      
      -amino nitrile:  Yellow/Orange (may turn brown upon overheating).
      
Protocol 2: The "Flash" Iodine Chamber

Reagents:

  • Iodine crystals (

    
    ): ~5–10 crystals
    
  • Silica Gel (Standard Mesh): 10 g

Procedure:

  • Place iodine and silica gel in a wide-mouth jar. Shake to coat silica with iodine vapor.

  • Insert the developed, dry TLC plate.

  • Close lid.[1] Wait 30–60 seconds.

  • Remove and immediately circle spots with a pencil (spots will fade in air).

  • Note: This is reversible. You can often heat the plate to sublime the iodine and then stain with Ninhydrin if needed.

References
  • Chemistry LibreTexts. (2022). Visualizing TLC Plates.

  • BenchChem. (2025).[2] A Comparative Guide to the Ninhydrin Method for Amino Acid Analysis.

  • MDPI. (2020). Organocatalytic Synthesis of α-Aminonitriles: A Review.

  • University of Rochester. Magic Formulas: TLC Stains.

  • EPFL. TLC Visualization Reagents.

Sources

Safety & Regulatory Compliance

Safety

4-Amino-4-phenylbutanenitrile proper disposal procedures

Topic: Operational Disposal Guide for 4-Amino-4-phenylbutanenitrile Content Type: Technical Standard Operating Procedure (SOP) Audience: Chemical Hygiene Officers, Lab Managers, and Synthetic Chemists Executive Safety Di...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Operational Disposal Guide for 4-Amino-4-phenylbutanenitrile Content Type: Technical Standard Operating Procedure (SOP) Audience: Chemical Hygiene Officers, Lab Managers, and Synthetic Chemists

Executive Safety Directive

CRITICAL WARNING: 4-Amino-4-phenylbutanenitrile contains both a basic primary amine and a nitrile (cyano) group.

  • NEVER mix this waste stream with strong acids (e.g., Sulfuric, Hydrochloric, Nitric). Acidification of nitriles can liberate Hydrogen Cyanide (HCN) gas under specific high-temperature or catalytic conditions, or cause violent exothermic polymerizations.

  • NEVER dispose of via sanitary sewer or trash.[1]

  • Primary Disposal Route: High-temperature incineration at a permitted hazardous waste facility equipped with nitrogen oxide (NOx) and cyanide scrubbers.

Chemical Profile & Identification

Accurate identification is the prerequisite for safe disposal.[2] This compound often exists as a hydrochloride salt, which alters its physical state and pH profile.

ParameterData
Chemical Name 4-Amino-4-phenylbutanenitrile
Synonyms

-Amino-

-phenylbutyronitrile; 3-Phenyl-3-aminopropyl cyanide
CAS (Free Base) 1048329-98-1
CAS (HCl Salt) 1423029-42-8
Molecular Formula

(Free Base)
Functional Groups Primary Amine (

), Nitrile (

)
Physical State Viscous oil (Free Base) or White crystalline solid (HCl Salt)
Hazards Acute Toxicity (Oral/Dermal), Irritant, Hygroscopic

Waste Characterization Strategy

Before disposal, you must classify the waste stream to determine the correct regulatory codes.

A. EPA Waste Codes (RCRA)

This compound is not explicitly P-listed or U-listed. However, it must be characterized by its properties:

  • D001 (Ignitable): If the waste is in a flammable solvent (e.g., Ethanol, Ethyl Acetate).

  • D002 (Corrosive): If the waste is the free amine and pH

    
     12.5, or the HCl salt and pH 
    
    
    
    2.
  • D003 (Reactive): Potential. While organic nitriles are generally stable, they are classified as reactive if they can generate toxic gases (cyanides) when exposed to pH conditions between 2 and 12.5.

    • Recommendation: Classify as "Non-Regulated Chemical Waste" unless mixed with solvents, but label explicitly as "Toxic - Organic Nitrile" to ensure incineration.

B. DOT Shipping Classification (for Waste Manifest)

Select the UN number based on physical state:

  • Solid Waste: UN 3439, NITRILES, SOLID, TOXIC, N.O.S. (4-Amino-4-phenylbutanenitrile), 6.1, PG III.

  • Liquid Waste: UN 3276, NITRILES, LIQUID, TOXIC, N.O.S. (4-Amino-4-phenylbutanenitrile), 6.1, PG III.

Step-by-Step Disposal Protocol

Phase 1: Segregation & Stabilization
  • Isolate the Stream: Create a dedicated satellite accumulation area container. Do not commingle with general organic solvents (halogenated or non-halogenated) unless the solvent matrix is known and compatible.

  • Check pH:

    • If Free Base: Ensure pH is basic (>9). The amine group usually self-buffers this.

    • If HCl Salt: The solid is stable. If in solution, ensure the solution is not mixed with strong oxidizers (e.g., Bleach, Peroxides) which can attack the amine and nitrile groups violently.

  • Quench (Trace Amounts Only): For cleaning glassware contaminated with trace residues, rinse with a dilute alkaline solution (5% NaOH) to keep the nitrile stable, then collect the rinsate as hazardous waste.

Phase 2: Containerization
  • Select Container: Use High-Density Polyethylene (HDPE) or Amber Glass. Avoid metal containers if the waste is the acidic HCl salt form (corrosion risk).

  • Headspace: Leave at least 10% headspace to allow for expansion.

  • Secondary Containment: Place the waste bottle in a polyethylene tray to capture spills.

Phase 3: Labeling

Affix a hazardous waste tag with the following specific data:

  • Constituents: 4-Amino-4-phenylbutanenitrile (95%), [Solvent Name] (5%).

  • Hazard Checkboxes: Toxic, Irritant.[3]

  • Special Note: "ORGANIC NITRILE - DO NOT MIX WITH ACIDS."

Phase 4: Hand-off

Schedule pickup with your EHS (Environmental Health & Safety) department or licensed waste contractor. Ensure the manifest lists "Incineration" as the disposal method.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for handling this specific waste stream.

DisposalWorkflow Start Waste Generation: 4-Amino-4-phenylbutanenitrile StateCheck Determine Physical State & Salt Form Start->StateCheck IsSolid Solid (Powder/Crystal) StateCheck->IsSolid IsLiquid Liquid (Solution/Oil) StateCheck->IsLiquid SolidPack Pack in HDPE Wide-Mouth Jar UN 3439 IsSolid->SolidPack HCl Salt or Pure Base LiquidCheck Check pH & Solvent IsLiquid->LiquidCheck Labeling Label: 'TOXIC - NITRILE' 'DO NOT MIX WITH ACIDS' SolidPack->Labeling AcidRisk Is pH < 3 or Strong Acid Present? LiquidCheck->AcidRisk Neutralize CAUTION: Segregate Immediately. Do NOT Neutralize in Lab. Label 'Acidic Nitrile Waste' AcidRisk->Neutralize Yes (High Risk) StandardLiq Pack in Amber Glass/HDPE UN 3276 AcidRisk->StandardLiq No (Stable) Neutralize->Labeling StandardLiq->Labeling Disposal Final Disposal: Incineration w/ Scrubber Labeling->Disposal

Figure 1: Decision logic for segregating and packaging amino-nitrile waste to prevent incompatible mixing.

Chemical Compatibility Matrix

Use this table to verify what can and cannot be added to the waste container.

Substance ClassCompatibilityMechanism of Failure
Water Compatible Safe. Solubility varies by salt form.
Alcohols (EtOH, MeOH) Compatible Safe. Good solvents for rinsing.
Strong Acids (HCl, H2SO4) INCOMPATIBLE Hydrolysis of nitrile to amide/acid; potential HCN release; exotherm.
Strong Oxidizers (H2O2) INCOMPATIBLE Oxidation of amine (N-oxides) and nitrile; fire risk.
Chlorinated Solvents Compatible Safe, but segregate for cost-efficiency (halogenated stream).
Strong Bases (NaOH) Compatible Safe. Stabilizes the nitrile group against hydrolysis.

Emergency Contingencies

  • Spill (Solid): Do not dry sweep (dust generation). Cover with wet paper towels or oil-dry pads, scoop into a bag, and label as hazardous waste. Wear an N95 or P100 respirator.

  • Spill (Liquid): Absorb with vermiculite or clay. Do not use acid-neutralizing absorbents (often pink/red in color) as they may trigger the nitrile hazard. Use universal (grey) pads.

  • Exposure:

    • Skin: Wash with soap and water for 15 minutes. Nitriles can absorb through skin.

    • Inhalation:[4] Move to fresh air immediately. If breathing is difficult, seek medical attention (suspect nitrile toxicity).

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 14415128, 4-Amino-4-phenylbutanoic acid hydrochloride (Precursor/Analog Reference). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261). Retrieved from [Link]

Sources

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